(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hcl
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Overview
Description
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride is a chemical compound that features a tetrahydropyran ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, tetrahydro-6-nonyl-, (S)-: This compound shares a similar tetrahydropyran ring structure but differs in its substituents.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have different core structures but may exhibit similar biological activities.
Uniqueness
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride is unique due to its specific combination of the tetrahydropyran ring and ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(1S)-1-(oxan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(8)7-4-2-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m0./s1 |
InChI Key |
BVZIEWDHTICZPG-OXIGJRIQSA-N |
Isomeric SMILES |
C[C@@H](C1CCCCO1)N.Cl |
Canonical SMILES |
CC(C1CCCCO1)N.Cl |
Origin of Product |
United States |
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